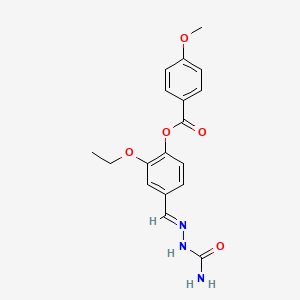
5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Hydrazone: The reaction between 3-phenoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with 4-ethoxyphenyl isothiocyanate to form the triazole ring through a cyclization reaction.
Thiol Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Agriculture: Triazole derivatives are often used as fungicides and plant growth regulators. This compound may have similar applications in protecting crops from diseases and enhancing growth.
Materials Science: The unique structure of the compound can be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with key biological pathways, such as DNA synthesis, protein synthesis, or signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-(4-Ethoxyphenyl)-4-(2-(3-phenoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a distinct and valuable molecule for various applications.
Propiedades
Número CAS |
624724-86-3 |
|---|---|
Fórmula molecular |
C23H21N5O2S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-phenoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21N5O2S/c1-2-29-19-13-11-18(12-14-19)22-25-26-23(31)28(22)27-24-16-17-7-6-10-21(15-17)30-20-8-4-3-5-9-20/h3-16,27H,2H2,1H3,(H,26,31)/b24-16+ |
Clave InChI |
MHRQKVCTWPPXLV-LFVJCYFKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)





![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)




![2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12015525.png)
![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
